3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline
Description
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline (CAS: 1040684-26-1) is a substituted aniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.4 g/mol . The compound features:
- An isopropoxy group (-OCH(CH₃)₂) at the 3-position of the aniline ring.
- A 4-methylphenoxypropyl chain (-CH₂CH(CH₃)O-C₆H₄-CH₃) attached to the nitrogen atom.
Its structural complexity confers unique physicochemical properties, including moderate polarity due to the ether and aromatic moieties.
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)propyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)21-19-7-5-6-17(12-19)20-13-16(4)22-18-10-8-15(3)9-11-18/h5-12,14,16,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJKWFGXDBXFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Aniline Derivatives via Nucleophilic Substitution
Method Overview:
This approach involves the nucleophilic substitution of suitably activated aromatic amines with alkyl halides or related electrophiles to introduce the 2-(4-methylphenoxy)propyl substituent. The key steps include:
Preparation of the Aniline Intermediate:
Starting from commercially available or synthesized aniline derivatives, such as 3-aminophenol or substituted anilines, which are then selectively functionalized.Formation of the Propoxy Linkage:
Using alkyl halides like 2-(4-methylphenoxy)propyl chloride or bromide, the amino group of the aniline derivative undergoes nucleophilic substitution under basic conditions (e.g., potassium carbonate in toluene or acetonitrile). This step is optimized at elevated temperatures (~80–120°C) to promote substitution efficiency.
Research Data:
A patent (CN105622428A) describes a similar alkylation process where meta-aminotoluene is reacted with isopropylating agents in the presence of sulfuric acid and crystal reaction tubes, yielding alkylated aniline compounds with high selectivity and purity. The process involves controlled temperature regimes (20–90°C) and specific reaction conditions to optimize yield and minimize side reactions.
Aniline derivative + 2-(4-methylphenoxy)propyl halide → Alkylated aniline
| Parameter | Details |
|---|---|
| Solvent | Toluene, acetonitrile |
| Base | Potassium carbonate, sodium iodide |
| Temperature | 80–120°C |
| Reaction time | 12–24 hours |
Nitration and Reduction Pathway
Method Overview:
An alternative route involves nitration of a suitable aromatic precursor, followed by reduction to the amino group, and subsequent alkylation:
- Step 1: Nitration of a phenolic or aromatic precursor to introduce nitro groups at desired positions.
- Step 2: Reduction of nitro groups to amines using catalytic hydrogenation or chemical reducing agents (e.g., iron/HCl, tin chloride).
- Step 3: Alkylation of the resulting aniline with 2-(4-methylphenoxy)propyl halides as described above.
Research Data:
While specific to related compounds, this pathway is well-documented in aromatic amine synthesis literature, with reaction conditions optimized to prevent over-reduction or side reactions.
Direct Multi-step Synthesis via Cross-Coupling
Method Overview:
Modern synthetic strategies employ cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination:
- Step 1: Synthesize a halogenated aromatic compound bearing the 2-(4-methylphenoxy)propyl group.
- Step 2: Couple with an amino precursor (e.g., aniline or substituted aniline) using palladium catalysis.
Research Data:
Although not directly cited for this specific compound, such methods are common in complex aromatic amine synthesis, offering high regioselectivity and yields.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Aniline | Alkyl halides (e.g., halogenated ethers), bases (K₂CO₃) | 80–120°C, 12–24h | Straightforward, scalable | Possible side reactions, requires purification |
| Nitration & Reduction | Nitric acid, catalytic hydrogenation | 0–50°C (nitration), 50–100°C (reduction) | Versatile, allows functional group modifications | Multi-step, longer process |
| Cross-Coupling | Palladium catalysts, boronic acids/halides | 80–120°C, inert atmosphere | High regioselectivity, high yields | Costly catalysts, requires specialized equipment |
Notes on Optimization & Research Findings
- Reaction Temperature Control: Precise temperature regulation (0–90°C) is critical to prevent side reactions such as over-alkylation or decomposition.
- Choice of Solvent: Polar aprotic solvents like acetonitrile or toluene are preferred for nucleophilic substitution and cross-coupling reactions.
- Catalyst Use: Palladium-based catalysts significantly improve yields in cross-coupling reactions but increase cost.
- Purification: Post-reaction purification typically involves extraction, washing, and chromatography to isolate high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key analogs, focusing on substituent effects and properties:
Physicochemical Properties
- Polarity and Solubility: The isopropoxy group in the parent compound enhances solubility in organic solvents compared to non-polar analogs like 2,6-dimethyl derivatives . Halogenated analogs (e.g., Cl, I) exhibit lower aqueous solubility but higher affinity for hydrophobic environments .
- Steric Effects: Bulkier substituents (e.g., butoxy in vs. Smaller groups (e.g., methyl in ) allow denser molecular packing in self-assembled monolayers (SAMs) .
Thermal and Electronic Properties
- Thermal Stability :
- Electronic Effects: Electron-donating groups (e.g., methoxy in ) stabilize charge via resonance, whereas electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity .
Biological Activity
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline, commonly known as etofenprox, is a synthetic compound classified within the pyrethroid class of insecticides. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
- Chemical Formula : C19H25NO2
- Molecular Weight : 299.41 g/mol
- Appearance : White to light-yellow crystalline powder
- Solubility : Insoluble in water; soluble in organic solvents
The unique structural features of etofenprox, particularly the isopropoxy and methylphenoxy groups, contribute to its specific reactivity and biological activity. These groups enhance its interaction with biological targets, making it effective in various applications.
Synthesis
Etofenprox is synthesized through a nucleophilic substitution reaction involving 3-isopropoxyaniline and 2-(4-methylphenoxy)propyl chloride. The reaction typically occurs under basic conditions using solvents like dichloromethane or toluene, with bases such as potassium carbonate or sodium hydroxide facilitating the process .
Etofenprox primarily functions as an insecticide by disrupting the normal functioning of the nervous system in insects. It binds to voltage-gated sodium channels, prolonging their activation and leading to paralysis and death in target pests. This mechanism is similar to other pyrethroids but is noted for its effectiveness against a wide range of agricultural pests .
Insecticidal Properties
Etofenprox exhibits potent insecticidal activity against various agricultural pests. Research has shown that it effectively targets species such as aphids, thrips, and whiteflies. Its application in agriculture has been significant due to its ability to control resistant pest populations .
Effects on Non-Target Organisms
While effective against target pests, etofenprox raises concerns regarding its impact on non-target organisms, including beneficial insects such as bees and aquatic life. Studies indicate that while it is less toxic to mammals compared to other insecticides, careful application practices are necessary to mitigate risks to non-target species .
Case Studies and Research Findings
-
Efficacy Against Pests :
- A study demonstrated that etofenprox effectively reduced populations of aphids by over 80% within three days of application, showcasing its rapid action against agricultural pests .
-
Environmental Impact Assessment :
- Research highlighted that etofenprox has a lower toxicity profile for non-target organisms compared to traditional organophosphates. However, chronic exposure studies indicated potential sub-lethal effects on pollinators .
-
Comparative Analysis with Other Pyrethroids :
- A comparative study found that etofenprox had a higher efficacy against resistant strains of pests when compared to other commonly used pyrethroids like permethrin and cypermethrin .
Applications in Research and Industry
Etofenprox is not only utilized in agriculture but also finds applications in scientific research:
Q & A
Q. What are the established synthetic routes for 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with commercially available aniline derivatives and isopropyl alcohol. Key steps include:
- N-Alkylation : Reacting 3-isopropoxyaniline with 2-(4-methylphenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) and reaction time (12–24 hrs) improves yields to ~65–75% .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.2 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry .
- HPLC-TOF : Validates purity (>98%) and molecular weight (e.g., m/z 341.2 [M+H]⁺) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes above 200°C (TGA analysis).
- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; store in inert atmospheres at –20°C .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Enzyme Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with cytochrome P450 isoforms (KD values) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GPCRs or serotonin transporters .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation at the isopropoxy group) in hepatic microsomes .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar anilines?
Q. What methodologies are suitable for studying its potential in material science applications?
- Surface Modification : Graft onto silica nanoparticles via silane coupling (e.g., using N-[3-(trimethoxysilyl)propyl]aniline analogs) to enhance adhesion in composite materials .
- Electrochemical Analysis : Cyclic voltammetry (CH Instruments) evaluates redox behavior in conductive polymers .
Key Methodological Recommendations
- Contradiction Resolution : Use design of experiments (DoE) to optimize conflicting synthesis parameters (e.g., temperature vs. catalyst loading) .
- Biological Assays : Include positive controls (e.g., ibuprofen for anti-inflammatory studies) and validate with orthogonal assays (e.g., ELISA and Western blot) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
